molecular formula C10H5BrN2OS B11580838 8-Bromobenzofuro[3,2-d]pyrimidine-4(3H)-thione CAS No. 401631-71-8

8-Bromobenzofuro[3,2-d]pyrimidine-4(3H)-thione

Cat. No.: B11580838
CAS No.: 401631-71-8
M. Wt: 281.13 g/mol
InChI Key: DGWJWGGLDJZWBI-UHFFFAOYSA-N
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Description

8-Bromobenzofuro[3,2-d]pyrimidine-4(3H)-thione is a heterocyclic compound that contains a fused benzofuran and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromobenzofuro[3,2-d]pyrimidine-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50°C to give carbodiimide intermediates, which are then reacted with nitrogen-oxygen-containing nucleophiles . Another approach involves the reaction of methyl 2-(chloromethyl)-3-furoate with salicylonitriles in the presence of potassium carbonate in dimethylformamide (DMF) solution at 60°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-Bromobenzofuro[3,2-d]pyrimidine-4(3H)-thione can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, dimethylformamide, n-butyl isocyanate, and various nucleophiles. Reaction conditions typically involve moderate temperatures (40-60°C) and the use of solvents like DMF .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuro[3,2-d]pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 8-Bromobenzofuro[3,2-d]pyrimidine-4(3H)-thione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit poly ADP ribose polymerase-1 (PARP-1), an enzyme involved in DNA damage repair, gene transcription, and cell apoptosis in cancer cells . By inhibiting PARP-1 activity, the compound can promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromobenzofuro[3,2-d]pyrimidine-4(3H)-thione is unique due to the presence of the bromine atom and the thione group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for the development of novel therapeutic agents and materials.

Properties

CAS No.

401631-71-8

Molecular Formula

C10H5BrN2OS

Molecular Weight

281.13 g/mol

IUPAC Name

8-bromo-1H-[1]benzofuro[3,2-d]pyrimidine-4-thione

InChI

InChI=1S/C10H5BrN2OS/c11-5-1-2-7-6(3-5)8-9(14-7)10(15)13-4-12-8/h1-4H,(H,12,13,15)

InChI Key

DGWJWGGLDJZWBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(O2)C(=S)N=CN3

Origin of Product

United States

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